4-Iodo-2-methoxypyrimidine (CAS: 1803880-55-8) is a highly reactive heterocyclic building block designed for advanced pharmaceutical synthesis . Weighing 236.01 g/mol, this compound features an activated C4-iodine bond that serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions [1]. The 2-methoxy group acts as a stable directing moiety that prevents unwanted side reactions during complex API assembly, making it a strategic procurement choice for synthesizing functionalized pyrimidines compared to unfunctionalized or chlorinated baselines [2].
Substituting 4-iodo-2-methoxypyrimidine with the cheaper 4-chloro-2-methoxypyrimidine introduces significant process liabilities. The C-Cl bond in pyrimidines exhibits a high activation energy for oxidative addition, often rendering standard palladium systems unsuccessful without the addition of expensive, proprietary phosphine ligands [1]. This forces process chemists to use elevated temperatures, which can degrade thermally sensitive downstream functional groups. Furthermore, utilizing unprotected 2,4-dihalopyrimidines to save costs typically results in poor regioselectivity, generating mixtures of C2 and C4 functionalized products that require solvent-intensive chromatographic separation, ultimately driving up the total cost of manufacturing [2].
In palladium-catalyzed cross-coupling reactions, the C-I bond of iodopyrimidines undergoes oxidative addition significantly faster than the C-Cl bond of chloropyrimidines [1]. While 4-chloropyrimidines frequently fail to couple using standard catalysts and require complex systems like Pd2(dba)3 with specialized ligands, 4-iodopyrimidines achieve high conversion under milder conditions with generic palladium sources [1].
| Evidence Dimension | Catalyst requirement and reaction viability |
| Target Compound Data | Compatible with standard Pd catalysts at mild temperatures |
| Comparator Or Baseline | 4-Chloro-2-methoxypyrimidine: Unsuccessful with standard systems; requires specialized ligands and elevated heat |
| Quantified Difference | Elimination of proprietary ligand costs and reduction in thermal degradation risks |
| Conditions | Palladium-catalyzed Suzuki cross-coupling with arylboronic acids |
Enabling the use of generic, inexpensive palladium catalysts at lower temperatures drastically reduces the cost of goods sold (COGS) during API scale-up.
The presence of the 2-methoxy group perfectly blocks the C2 position, ensuring that nucleophilic aromatic substitution (SNAr) or cross-coupling occurs exclusively at the C4 position. In contrast, utilizing 2,4-dihalopyrimidines as cheaper alternatives forces the reaction to compete between the C2 and C4 sites, requiring careful optimization to achieve selectivity and often resulting in mixed regioisomers [1].
| Evidence Dimension | Regioisomer distribution (C4 vs C2) |
| Target Compound Data | 100% C4-selective functionalization |
| Comparator Or Baseline | 2,4-Dihalopyrimidines: Prone to mixed C2/C4 functionalization without highly specific catalysts |
| Quantified Difference | Complete elimination of C2-functionalized byproducts |
| Conditions | Palladium-catalyzed amination or cross-coupling |
Bypassing the formation of regioisomers eliminates the need for expensive, low-throughput chromatographic purification steps in industrial workflows.
Beyond its role in directing coupling, the 2-methoxy group serves as a highly efficient masked carbonyl. Following C4-functionalization, the methoxy group can be cleanly deprotected to yield a 2-oxo (uracil) derivative. This offers a distinct synthetic advantage over 2-aminopyrimidines, which require harsh diazotization or complex transhalogenation steps to modify the C2 position [1].
| Evidence Dimension | Post-coupling functional group conversion |
| Target Compound Data | Single-step, high-yield deprotection to 2-oxo pyrimidine |
| Comparator Or Baseline | 4-Iodo-2-aminopyrimidine: Requires multi-step or harsh conditions for C2 modification |
| Quantified Difference | Streamlined generation of the uracil pharmacophore |
| Conditions | Post-coupling synthetic modification |
This dual-purpose reactivity (C4 coupling + C2 unmasking) makes it a highly efficient procurement choice for synthesizing antiviral nucleoside analogs.
The ability to perform Suzuki and Buchwald-Hartwig couplings at mild temperatures using 4-iodo-2-methoxypyrimidine preserves complex, thermally labile pharmacophores, making it a critical building block for modern targeted therapies [1].
Because the 2-methoxy group can be efficiently unmasked to form a 2-oxo pyrimidine core, this compound is highly suited for the rapid, scalable assembly of unnatural nucleoside analogs [2].
The superior oxidative addition kinetics of the C4-iodine bond allow for reliable, room-temperature parallel synthesis of diverse pyrimidine libraries without the need for extensive catalyst optimization [1].